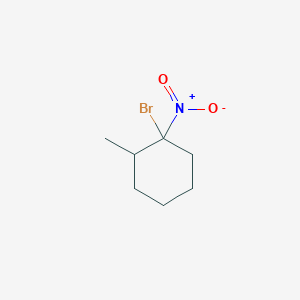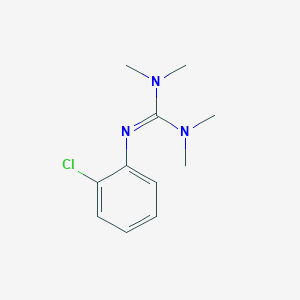
Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- is a complex organosilicon compound Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, flexibility, and resistance to oxidation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- typically involves the reaction of phenylsilane derivatives with appropriate phenoxyphenylmethoxy compounds under controlled conditions. The reaction often requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired silane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl-.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The phenoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silane compounds.
Applications De Recherche Scientifique
Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound can be used in the development of biocompatible materials for medical applications.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its unique properties.
Mécanisme D'action
The mechanism of action of Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- involves its interaction with various molecular targets. The phenoxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the silane moiety can undergo hydrolysis to form silanol derivatives. These interactions and transformations enable the compound to exert its effects in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethoxy(methyl)phenylsilane
- Dimethylphenylsilane
- Phenyltrimethoxysilane
Uniqueness
Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- is unique due to the presence of both phenoxy and methoxy groups, which provide additional functionalization options compared to simpler silane compounds. This makes it particularly valuable in applications requiring specific chemical reactivity and properties.
Propriétés
Numéro CAS |
106773-51-7 |
|---|---|
Formule moléculaire |
C22H24O2Si |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
dimethyl-[(3-phenoxyphenyl)methoxymethyl]-phenylsilane |
InChI |
InChI=1S/C22H24O2Si/c1-25(2,22-14-7-4-8-15-22)18-23-17-19-10-9-13-21(16-19)24-20-11-5-3-6-12-20/h3-16H,17-18H2,1-2H3 |
Clé InChI |
SPGAZBKFGVPFAK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


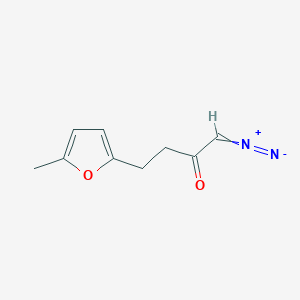
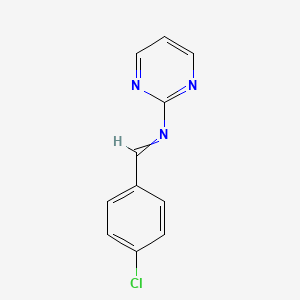
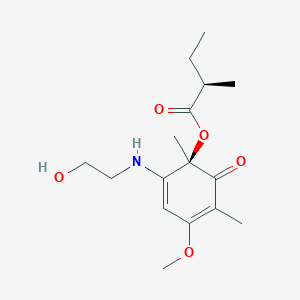

![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
![Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate](/img/structure/B14327524.png)
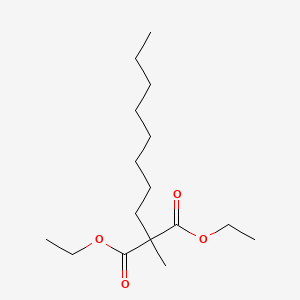
![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)
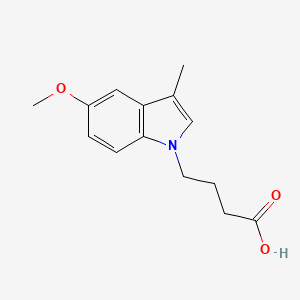

![Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]-](/img/structure/B14327554.png)
